molecular formula C11H7ClF3NOS B2606578 5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide CAS No. 343374-83-4

5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide

カタログ番号 B2606578
CAS番号: 343374-83-4
分子量: 293.69
InChIキー: OBTPGFTUFUVVIN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide” is a complex organic molecule. It contains a benzoxazole ring, which is a type of heterocyclic compound (a ring structure containing atoms of at least two different elements), and a trifluorobutyl group, which is a type of alkyl group (a fragment of a molecule that is derived from an alkane by removing one hydrogen atom) that contains three fluorine atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzoxazole ring and the trifluorobutyl group would likely be the most structurally significant parts of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzoxazole ring, the chloro group, and the trifluorobutyl group. Each of these functional groups would have different reactivities with different types of reagents .

科学的研究の応用

Use in Insomnia Treatment

This compound is a key component of Suvorexant , a medication approved by the U.S. FDA in 2014 to treat insomnia . It is an orexin receptor antagonist, which means it blocks the action of orexin, a neuropeptide produced by the hypothalamus that promotes wakefulness . By blocking its receptor, Suvorexant promotes sleep .

Treatment of Sleep Disorders in Alzheimer’s Disease

In February 2020, Suvorexant became the first medication to be approved for treating sleep disorders in Alzheimer’s disease . Many people with AD suffer from disruption of circadian rhythms that leads to poor sleep, nighttime activity, and daytime sleepiness . Suvorexant was reported to have a lower potential for abuse, and be generally safer, than other sleep medications frequently used in aging populations .

Potential Disease Modifier in Alzheimer’s Disease

Changes in sleep/wake cycles also occur in preclinical AD, and are linked to increased amyloid deposition and risk of cognitive decline . Thus, sleep aids like Suvorexant are of interest as potential disease modifiers . CSF orexin levels are elevated in Alzheimer’s disease .

Improvement of Circadian Rhythms and Cognitive Function

In the APP/PS1 mouse model of AD, Suvorexant was shown to improve circadian rhythms and cognitive function, restore hippocampal synaptic plasticity, and reduce Aβ plaque deposition in hippocampus and cortex .

Use in Synthetic Strategies of Benzoxazoles

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Broad Substrate Scope and Functionalization

The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .

作用機序

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be how it interacts with biological systems to produce its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is used. Proper handling and disposal procedures would need to be followed to ensure safety .

将来の方向性

The future directions for research on this compound would depend on its potential applications. If it has promising properties, it could be further studied for use in various fields, such as medicine, materials science, or environmental science .

特性

IUPAC Name

5-chloro-2-(3,4,4-trifluorobut-3-enylsulfanyl)-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClF3NOS/c12-6-1-2-9-8(5-6)16-11(17-9)18-4-3-7(13)10(14)15/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBTPGFTUFUVVIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(O2)SCCC(=C(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1,3-benzoxazol-2-yl 3,4,4-trifluoro-3-butenyl sulfide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。